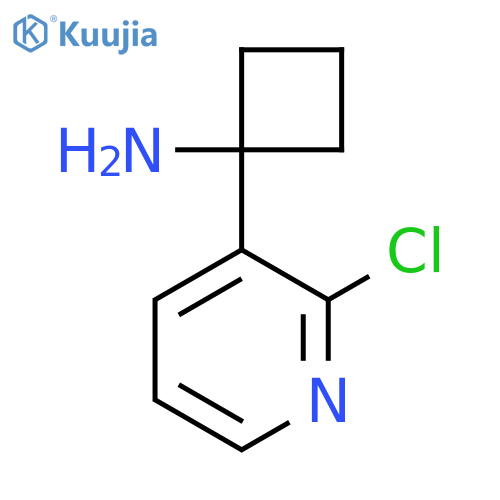Cas no 2228919-35-3 (1-(2-chloropyridin-3-yl)cyclobutan-1-amine)

2228919-35-3 structure
商品名:1-(2-chloropyridin-3-yl)cyclobutan-1-amine
1-(2-chloropyridin-3-yl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloropyridin-3-yl)cyclobutan-1-amine
- 2228919-35-3
- EN300-2003100
-
- インチ: 1S/C9H11ClN2/c10-8-7(3-1-6-12-8)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2
- InChIKey: JTRCEGMMVQFLRR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C1(CCC1)N
計算された属性
- せいみつぶんしりょう: 182.0610761g/mol
- どういたいしつりょう: 182.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(2-chloropyridin-3-yl)cyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2003100-1.0g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-2003100-2.5g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-1g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-0.1g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-0.05g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-0.5g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-5g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-10g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-2003100-10.0g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-2003100-0.25g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.25g |
$1078.0 | 2023-09-16 |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
2228919-35-3 (1-(2-chloropyridin-3-yl)cyclobutan-1-amine) 関連製品
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
